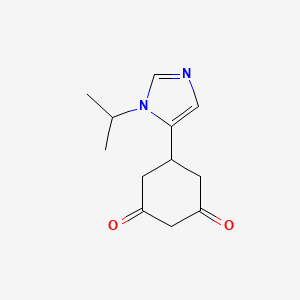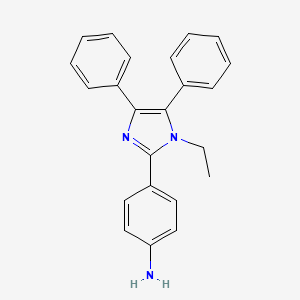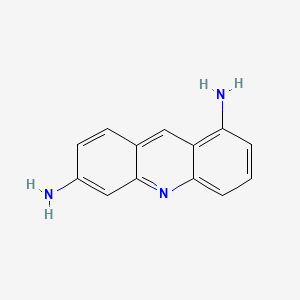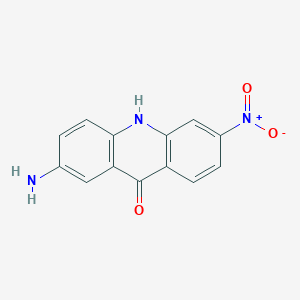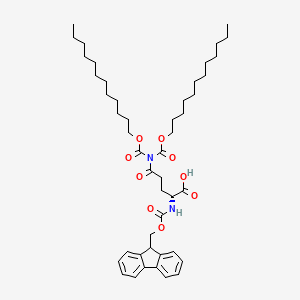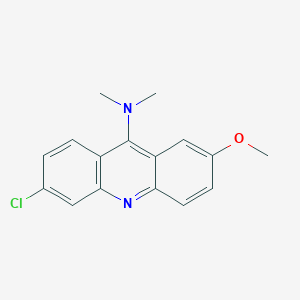
6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine is a chemical compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines. One common method includes reacting 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate to yield 6-chloro-2-methoxy-acridin-9-ylamine . This intermediate can then be further reacted with dimethylamine under controlled conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with suitable reactants.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Biology: The compound has been studied for its interactions with DNA and its potential as a fluorescent probe.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine involves its interaction with cellular components. It can intercalate into DNA, disrupting transcription and translation processes . This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . The compound’s effects are mediated through pathways such as the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of 6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine.
9-Amino-6-chloro-2-methoxyacridine: Another derivative with similar structural properties.
N′-(6-Chloro-2-methoxy-acridin-9-yl)-heptylamine: A related compound used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential cytotoxic effects make it a valuable compound for research in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
84904-04-1 |
|---|---|
Molekularformel |
C16H15ClN2O |
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
6-chloro-2-methoxy-N,N-dimethylacridin-9-amine |
InChI |
InChI=1S/C16H15ClN2O/c1-19(2)16-12-6-4-10(17)8-15(12)18-14-7-5-11(20-3)9-13(14)16/h4-9H,1-3H3 |
InChI-Schlüssel |
VTEXCHXYQCGFGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



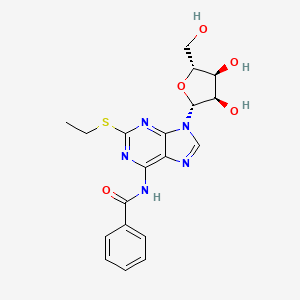
![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
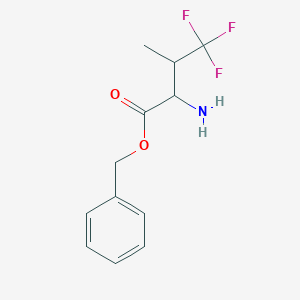
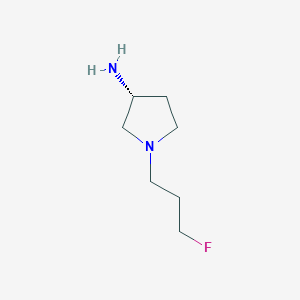
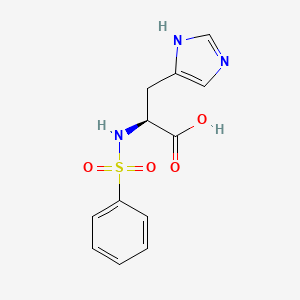
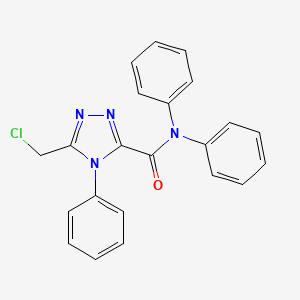
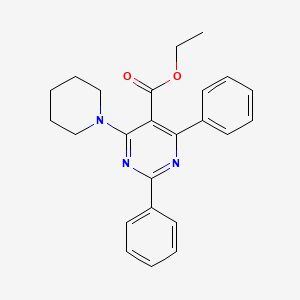
![6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine](/img/structure/B15217799.png)
